4-(piperidin-1-yl)-1,2-dihydropyridin-2-one
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Overview
Description
4-(piperidin-1-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both a piperidine and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a suitable dihydropyridinone precursor under controlled conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions or batch processes, depending on the scale and desired purity. Catalysts such as palladium or rhodium complexes can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield fully saturated piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, fully saturated piperidine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
4-(piperidin-1-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects, such as apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a single nitrogen-containing ring.
Dihydropyridinone: A compound with a similar dihydropyridinone moiety but lacking the piperidine ring.
N-acylpiperidine: A related compound with an acyl group attached to the piperidine ring.
Uniqueness
4-(piperidin-1-yl)-1,2-dihydropyridin-2-one is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in more diverse chemical reactions compared to simpler analogs .
Properties
IUPAC Name |
4-piperidin-1-yl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-8-9(4-5-11-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZQVYKRGZALPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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